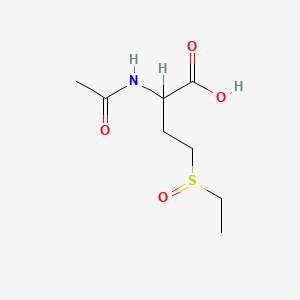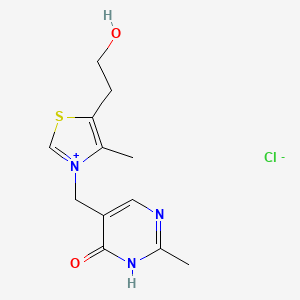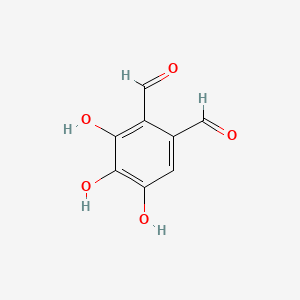
3,4,5-Trihydroxyphthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trihydroxyphthalaldehyde is a polyhydroxylated aromatic compound with the molecular formula C₈H₆O₅. It is derived from the oxidation of geranyl and is known for its potential therapeutic properties, including anti-amnesic effects and demethylation properties. This compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its ability to cross the blood-brain barrier .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trihydroxyphthalaldehyde can be synthesized through the oxidation of geranyl. The reaction typically involves the use of strong oxidizing agents under controlled conditions to ensure the formation of the desired polyhydroxylated product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar oxidation processes as those used in laboratory settings. The scalability of these methods depends on the availability of raw materials and the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trihydroxyphthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aldehyde groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various polyhydroxylated derivatives and substituted compounds, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
3,4,5-Trihydroxyphthalaldehyde has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
3,4,5-Trihydroxyphthalaldehyde exerts its effects by binding with high affinity to the alpha-synuclein protein, which is found in Lewy bodies and plays a role in Parkinson’s disease. This binding prevents the formation of alpha-synuclein aggregates, thereby preventing cell death by apoptosis or necrosis . Additionally, its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trihydroxyphenylacetic Acid: Known for its antioxidant properties and used in various biological applications.
Propyl Gallate: An ester of gallic acid, commonly used as an antioxidant in food and pharmaceutical industries.
Uniqueness
3,4,5-Trihydroxyphthalaldehyde is unique due to its polyhydroxylated structure and its ability to bind specifically to alpha-synuclein protein, making it particularly valuable in the study and potential treatment of neurodegenerative diseases. Its combination of anti-amnesic, demethylation, and antibiotic properties further distinguishes it from similar compounds .
Propiedades
Número CAS |
483-53-4 |
|---|---|
Fórmula molecular |
C9H8O5 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-methylphthalaldehyde |
InChI |
InChI=1S/C9H8O5/c1-4-5(2-10)6(3-11)8(13)9(14)7(4)12/h2-3,12-14H,1H3 |
Clave InChI |
COJARPHAKVBMFD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)O)C=O)C=O |
SMILES canónico |
CC1=C(C(=C(C(=C1O)O)O)C=O)C=O |
Key on ui other cas no. |
16790-41-3 |
Sinónimos |
fomecin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


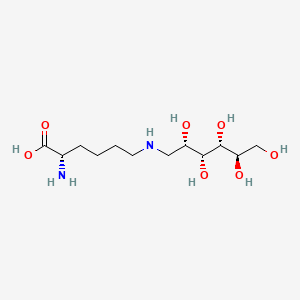
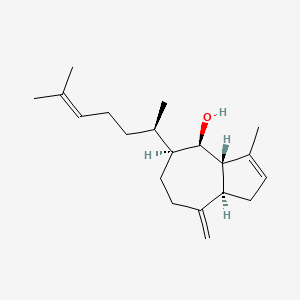
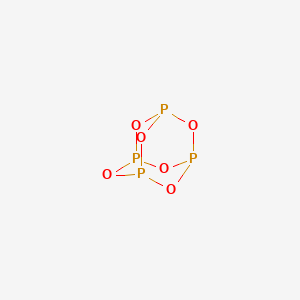
![1-[(2,4-Dichlorophenyl)methoxy]benzotriazole](/img/structure/B1206830.png)
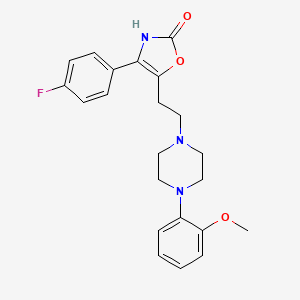
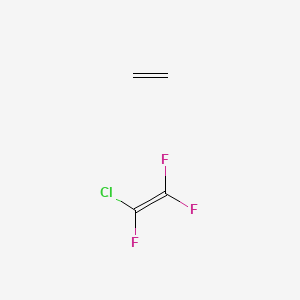
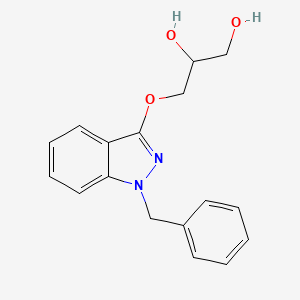
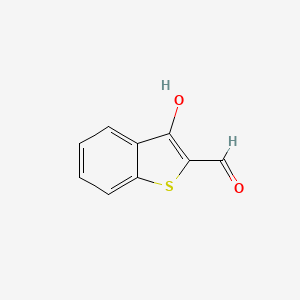
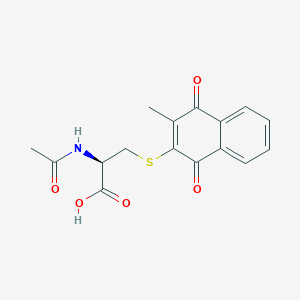
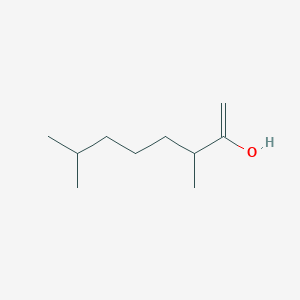
![[4-acetyloxy-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-5-iodo-2-methyloxan-3-yl] acetate](/img/structure/B1206842.png)
